Product packaging for 2-Hydroxy-4-iodobenzamide(Cat. No.:CAS No. 18071-53-9)

2-Hydroxy-4-iodobenzamide

Cat. No.: B14151011
CAS No.: 18071-53-9
M. Wt: 263.03 g/mol
InChI Key: JRRKVYZFOZKNGZ-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzamides within Contemporary Organic Chemistry

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring connected to an amide functional group, with additional substituents on the aromatic ring. journals.co.za Their prevalence in modern organic chemistry stems from their versatile synthesis and the wide range of biological activities they can exhibit. researchgate.netnih.gov These compounds are integral to the development of pharmaceuticals, with many approved drugs containing a substituted benzamide (B126) core. nih.govlongdom.org Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive candidates for designing molecules that can bind to specific biological targets with high affinity and selectivity. jst.go.jp Research in this area is vibrant, with ongoing efforts to develop novel synthetic methodologies and to explore the structure-activity relationships of new benzamide derivatives. benthamscience.combeilstein-journals.org

Strategic Importance of Halogenated Benzamides, with Emphasis on Iodine Substitution

The introduction of halogens into the benzamide structure, a process known as halogenation, is a powerful strategy for modulating a molecule's properties. rsc.org Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity. jst.go.jp Iodine, in particular, offers unique advantages. Its large atomic radius and high polarizability can lead to strong halogen bonding interactions, a type of non-covalent bond that is increasingly recognized for its importance in molecular recognition and crystal engineering. jst.go.jp Furthermore, the carbon-iodine bond can serve as a synthetic handle for further functionalization through various cross-coupling reactions. vulcanchem.com In the context of medicinal chemistry, radioiodinated benzamides have proven to be effective imaging agents for certain diseases, such as malignant melanoma. acs.orgresearchgate.net The ability of iodine to serve as a heavy atom for X-ray crystallography also aids in the structural elucidation of drug-target complexes.

Fundamental Research Questions and Rationale for Studying 2-Hydroxy-4-iodobenzamide

The specific arrangement of functional groups in this compound raises several key research questions. A primary focus is to understand how the ortho-hydroxyl group influences the properties and reactivity of the iodinated benzamide. For instance, intramolecular hydrogen bonding between the hydroxyl group and the amide can affect the compound's conformation and its interactions with other molecules. vulcanchem.com Researchers are also interested in the impact of the iodine atom at the 4-position on the molecule's electronic properties and its potential to engage in halogen bonding. nih.gov

Another significant area of investigation is the synthesis of this compound and its derivatives. Developing efficient and selective synthetic routes is crucial for accessing these compounds for further study. buet.ac.bdchemicalbook.com Furthermore, the potential biological activities of this compound are of great interest. Studies on related salicylamides (2-hydroxybenzamides) have shown a range of biological effects, including antimicrobial and anti-inflammatory properties, providing a rationale for investigating the therapeutic potential of this compound. nih.gov

Interdisciplinary Research Scope and Significance

The study of this compound extends across multiple scientific disciplines. In medicinal chemistry , it serves as a scaffold for the design of new therapeutic agents. acs.orgsmolecule.com Its potential to interact with biological targets makes it a candidate for drug discovery programs. smolecule.com In materials science , the ability of this compound to form ordered structures through intermolecular interactions like hydrogen and halogen bonding is being explored for the development of new organic materials with specific properties. nih.gov In the field of supramolecular chemistry , it provides a model system for studying non-covalent interactions. jst.go.jp Furthermore, its synthesis and reactivity are of fundamental interest to organic chemists . The development of catalysts for the selective halogenation of benzamides is an active area of research. rsc.orgacs.org The broad scope of research surrounding this compound underscores its significance as a versatile molecular building block with the potential for wide-ranging applications.

Chemical and Physical Properties of this compound

The unique structural features of this compound give rise to its distinct chemical and physical properties.

PropertyValue
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
IUPAC Name This compound
CAS Number 18071-53-9

This data is compiled from various chemical databases. angenechemical.comchemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO2 B14151011 2-Hydroxy-4-iodobenzamide CAS No. 18071-53-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18071-53-9

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

2-hydroxy-4-iodobenzamide

InChI

InChI=1S/C7H6INO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)

InChI Key

JRRKVYZFOZKNGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)O)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4 Iodobenzamide

Established Synthetic Pathways for 2-Hydroxy-4-iodobenzamide Core

The foundational synthesis of this compound can be approached through two primary retrosynthetic disconnections: formation of the carbon-iodine bond on a pre-existing benzamide (B126) framework or construction of the amide bond from a pre-iodinated benzoic acid derivative.

Regioselective Iodination of Benzamide Precursors

The direct iodination of 2-hydroxybenzamide (salicylamide) offers a straightforward route to this compound. The hydroxyl and amide groups on the aromatic ring are ortho-, para-directing activators for electrophilic aromatic substitution. To achieve the desired 4-iodo substitution, careful control of the reaction conditions and the choice of iodinating agent are crucial to ensure high regioselectivity.

Common iodinating agents for activated aromatic systems include iodine monochloride (ICl) or a mixture of an iodide salt (like potassium iodide) with an oxidizing agent. For instance, the iodination of salicylamide (B354443) can be performed using various systems, and the resulting substitution pattern is highly dependent on these conditions. A notable challenge is preventing the formation of di-iodinated or other isomeric products. The use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst with molecular iodine has been reported for the regioselective iodination of activated aromatic compounds. researchgate.nettandfonline.com

An experimental study on the iodination of salicylamide resulted in the formation of 2-hydroxy-5-iodobenzamide, highlighting the importance of precise reaction control to obtain the desired 4-iodo isomer. chegg.com

Amide Bond Formation from 2-Hydroxy-4-iodobenzoic Acid Derivatives

An alternative and often more controlled approach involves the formation of the amide bond from a pre-synthesized 2-hydroxy-4-iodobenzoic acid. This method allows for the unambiguous placement of the iodine atom at the 4-position. The synthesis of 2-hydroxy-4-iodobenzoic acid itself can be achieved through the regioselective iodination of 2-hydroxybenzoic acid (salicylic acid). For example, methyl 4-iodosalicylate can be synthesized by the iodination of methyl salicylate (B1505791) with iodine monochloride in acetic acid, followed by hydrolysis of the ester to yield 2-hydroxy-4-iodobenzoic acid.

Once 2-hydroxy-4-iodobenzoic acid is obtained, it can be converted to the corresponding benzamide through standard amide bond formation protocols. These methods typically involve the activation of the carboxylic acid group, followed by reaction with an amine source. Common activating agents include thionyl chloride (to form the acyl chloride) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of a base. acs.org The reaction of the activated 2-hydroxy-4-iodobenzoic acid with ammonia (B1221849) or an ammonia equivalent then yields this compound.

Advanced Synthetic Approaches and Functional Group Interconversions

The presence of an iodine atom on the aromatic ring of this compound opens up a vast array of possibilities for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Iodine Position

The carbon-iodine bond is particularly reactive in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. fishersci.co.uktcichemicals.com In the context of this compound, the iodine atom serves as the halide component.

The general reaction scheme involves the coupling of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of substituents at the 4-position of the benzamide core. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and functional group tolerance. Recent advancements have introduced highly efficient catalyst systems that can operate under mild conditions. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Role
Aryl Halide This compound Substrate
Boronic Acid Phenylboronic acid Coupling partner
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Facilitates the catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for synthesizing N-aryl or N-heteroaryl derivatives from this compound.

The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. rsc.org The choice of ligand is crucial for the efficiency of the reaction, with several generations of ligands developed to expand the substrate scope and improve reaction conditions. nih.gov This methodology allows for the introduction of primary and secondary amines at the 4-position of the 2-hydroxybenzamide scaffold. arkat-usa.org

Table 2: Key Components in Buchwald-Hartwig Amination

Component Example Function
Aryl Halide This compound Electrophilic partner
Amine Morpholine, Aniline Nucleophilic partner
Catalyst Pd₂(dba)₃, Pd(OAc)₂ Palladium source
Ligand BINAP, XPhos, DavePhos Stabilizes the catalyst and promotes reaction
Base NaOtBu, K₃PO₄ Deprotonates the amine and facilitates catalyst regeneration

| Solvent | Toluene, Dioxane | Reaction medium |

Chemical Reactivity and Transformations of the Hydroxyl Moiety

The phenolic hydroxyl group at the 2-position of this compound is a key site for chemical reactions. It can act as a nucleophile, participate in hydrogen bonding, and undergo esterification. vulcanchem.com Under mild oxidizing conditions, the hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone derivatives. smolecule.com This reactivity is crucial for its role as an intermediate in the synthesis of more complex organic molecules.

Amide Group Transformations (e.g., Hydrolysis, Reduction)

The primary amide group of this compound can undergo various transformations. It can participate in condensation reactions and serves as both a hydrogen bond donor and acceptor. vulcanchem.com Under specific conditions, the amide group can be oxidized to form carboxylic acids or other derivatives. smolecule.com Furthermore, a novel, one-step N-dehydrogenation of amides to enamides has been reported, utilizing the combination of LiHMDS and triflic anhydride, which serves as both an electrophilic activator and an oxidant. acs.org This reaction is characterized by its simple setup and broad substrate scope. acs.org

Electrophilic Aromatic Substitution Patterns on the this compound Scaffold

The positions of substituents on the aromatic ring of this compound are influenced by the directing effects of the existing functional groups. The hydroxyl group (-OH) and the amide group (-CONH2) are both activating groups that direct incoming electrophiles to the ortho and para positions. bartleby.comwikipedia.org The hydroxyl group is a stronger activator than the amide group. bartleby.com

In electrophilic aromatic substitution reactions, the iodine atom can be replaced by other functional groups through nucleophilic substitution. The iodine atom's presence also makes the compound valuable for cross-coupling reactions like Suzuki, Sonogashira, or Heck reactions, where it can be substituted with various carbon-containing groups. vulcanchem.com

A common synthesis method for a related compound, 2-hydroxy-5-iodobenzamide, involves the electrophilic aromatic substitution of salicylamide with iodine. bartleby.com In this reaction, the hydroxyl and amide groups direct the iodine to the para position relative to the stronger activating hydroxyl group. bartleby.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Recent research has focused on developing more environmentally friendly methods for synthesizing benzamide derivatives. One such approach utilizes phosphotungstic acid as a green catalyst for the synthesis of quinazolinones and substituted carboxamides under microwave irradiation and solvent-free conditions. researchgate.net This method has been successfully applied to various substrates, including 2-amino-5-iodo benzamide, demonstrating its potential for the sustainable synthesis of related compounds. researchgate.net The use of a heterogeneous, non-toxic catalyst and microwave heating aligns with the principles of green chemistry by reducing waste and energy consumption. researchgate.net

Derivatization Strategies and Analogue Synthesis for Mechanistic Probes

The versatile structure of this compound allows for extensive derivatization to create analogues for investigating biological mechanisms.

Synthesis of N-Substituted this compound Derivatives

N-substituted derivatives of this compound can be synthesized to explore structure-activity relationships. For example, N-(Butan-2-yl)-2-hydroxy-4-iodobenzamide is a known derivative. nih.gov The synthesis of N-substituted 2-hydroxy-4-(2-hydroxybenzamido)benzamides involves the reaction of 2-hydroxy-4-(2-hydroxybenzamide) benzoyl chloride with various amine derivatives in the presence of triethylamine. researchgate.net

Table 1: Examples of N-Substituted Benzamide Derivatives and their Synthesis

DerivativeReactantsSynthesis MethodReference
N-(Butan-2-yl)-2-hydroxy-4-iodobenzamideThis compound and butan-2-amineAmide coupling nih.gov
N-substituted 2-hydroxy-4-(2-hydroxybenzamido)benzamides2-hydroxy-4-(2-hydroxybenzamide) benzoyl chloride and various amine derivativesAcylation researchgate.net
N-benzoylaziridines and 1,4,2-dioxazolesTrialkyl(aryl) phosphines, acetylene (B1199291) diesters, and benzhydroxamic acidsOne-pot condensation lookchem.com

Incorporation into Complex Molecular Architectures

The this compound scaffold serves as a building block for more complex molecules. For instance, it can be incorporated into larger structures to develop compounds with potential pharmaceutical applications. vulcanchem.com The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, which are present in various bioactive compounds, can be achieved through a multi-step process starting from ortho-iodobenzoic acid. mdpi.com This involves esterification, Ullmann reaction, amination, and finally oxidation. mdpi.com

Radiochemical Synthesis of Iodine-Labeled Benzamide Probes

The synthesis of iodine-labeled benzamide probes is a critical area of research in nuclear medicine, enabling the development of targeted radiopharmaceuticals for diagnostic imaging and radiotherapy. These probes are designed to bind to specific biological targets, such as receptors or pigments, with high affinity and selectivity. The incorporation of a radioactive iodine isotope (e.g., 123I, 125I, or 131I) allows for non-invasive visualization and quantification of these targets in vivo using techniques like Single Photon Emission Computed Tomography (SPECT) or for delivering a therapeutic radiation dose. The choice of iodine isotope is dictated by the intended application, with 123I being suitable for diagnostics due to its shorter half-life and gamma emission, while 131I is often employed for therapeutic purposes because of its beta emission. nih.govcore.ac.uk

Various synthetic methodologies have been developed for the radioiodination of benzamide derivatives. The primary strategies include electrophilic aromatic substitution, nucleophilic substitution (halogen exchange), and iododestannylation of organotin precursors. nih.govacs.org The selection of a specific method depends on several factors, including the chemical structure of the benzamide precursor, the desired position of the radiolabel, and the required specific activity of the final product.

A common approach involves the use of a precursor molecule that is amenable to radioiodination in the final step of the synthesis. This "late-stage" radiolabeling strategy is advantageous as it minimizes the handling of radioactive materials and allows for the preparation of the non-radioactive precursor in larger quantities. In this context, compounds like this compound can serve as important building blocks or intermediates in the multi-step synthesis of these precursors.

Electrophilic Radioiodination

Direct electrophilic aromatic substitution is a widely used method for incorporating radioiodine into electron-rich aromatic rings. acs.orgresearchgate.net This reaction typically involves the in situ generation of an electrophilic iodine species from a radioiodide salt (e.g., Na125I) using an oxidizing agent. Common oxidizing agents include chloramine-T, N-chlorosuccinimide (NCS), and Iodogen®. nih.govacs.org The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. For instance, hydroxyl and methoxy (B1213986) groups are activating and ortho-, para-directing, which can facilitate the introduction of iodine at specific positions.

While direct radioiodination of a final benzamide product is possible, it can sometimes lead to a mixture of regioisomers or low radiochemical yields, especially if the aromatic ring is not sufficiently activated. acs.org Therefore, the synthesis often starts with a more reactive precursor.

Isotopic Exchange

Isotopic exchange is another method for preparing radioiodinated benzamides, particularly when the corresponding non-radioactive iodo-compound is readily available. nih.goviaea.org This method involves heating the stable iodinated benzamide with a radioactive iodide salt, often in the presence of a catalyst such as copper salts (e.g., Cu(II)SO4). nih.govresearchgate.net The reaction proceeds by exchanging the stable 127I atom with a radioactive isotope (123I, 125I, or 131I). This technique was used in the synthesis of [123/125/131I]ICF01012, where the hydrochloride salt was evaporated to dryness, yielding the product with a radiochemical yield of 77% and a radiochemical purity of 97%. nih.govresearchgate.net

Radioiododestannylation of Organotin Precursors

To achieve high regioselectivity and high specific activity, the use of organotin precursors (e.g., tributylstannyl derivatives) is a preferred method. acs.orgiaea.org This approach, known as iododestannylation, involves the synthesis of a stannylated benzamide precursor where the trialkyltin group is located at the specific position intended for radioiodination. The subsequent reaction with a radioiodide salt in the presence of an oxidizing agent leads to the clean replacement of the stannyl (B1234572) group with the radioiodine atom.

This method offers excellent control over the position of the radiolabel and generally provides high radiochemical yields. For example, a method for the introduction of 125I or 131I via radioiododestannylation of N-(2-diethylaminoethyl)-6-(tributylstannyl)quinoxaline-2-carboxamide was developed, affording [131I]ICF01012 with a radiochemical yield of 68%. researchgate.net Resin-supported arylstannanes have also been developed as precursors for no-carrier-added radioiodination, demonstrating the versatility of this approach for creating libraries of radiolabeled benzamides. cdnsciencepub.comresearchgate.net

The synthesis of the organotin precursor itself can be a multi-step process. For instance, N-(2-diethylaminoethyl)-3-(tri-n-butylstannyl)-4-methoxy-benzamide was synthesized from 3-bromo-4-methoxybenzoic acid. iaea.org This highlights how a substituted benzoic acid derivative can be a key starting material.

Synthesis of Specific Iodine-Labeled Benzamide Probes

Several iodine-labeled benzamide probes have been synthesized and evaluated for applications such as melanoma imaging. acs.orgnih.govsnmjournals.org These probes often feature a benzamide core with various substituents designed to optimize their pharmacokinetic properties and target affinity.

In another study, [125I]5-iodouracil was generated with a molar activity of 0.53 GBq·μmol–1 via iododeboronation from a boronic acid precursor, showcasing an alternative to the use of organotin compounds. acs.org

The following table summarizes key data from the synthesis of various iodine-labeled benzamide probes found in the literature.

Precursor/Starting MaterialRadioisotopeMethodOxidizing AgentRadiochemical Yield (RCY) / PurityReference
N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide123/125/131IIsotopic ExchangeNot specified77% RCY, 97% Purity nih.govresearchgate.net
N-(2-diethylaminoethyl)-3-(tri-n-butylstannyl)-4-methoxy-benzamide125I / 211AtIododestannylationN-chlorosuccinimide (NCS)70-90% RCY iaea.org
N-(4-oxobutyl)-4-(tributylstannyl)benzamide125IIododestannylationChloramine-TNot specified acs.org
Resin-supported benzamide131IIododestannylationNot specifiedModerate yields, high purity cdnsciencepub.com
N-(2-diethylaminoethyl)-6-(tributylstannyl)quinoxaline-2-carboxamide131IIododestannylationNot specified68% RCY researchgate.net

This interactive table provides a snapshot of the synthetic approaches and outcomes for producing iodine-labeled benzamide probes.

Molecular and Electronic Structure Elucidation of 2 Hydroxy 4 Iodobenzamide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for probing the intricate details of a molecule's structure. By analyzing the interaction of 2-Hydroxy-4-iodobenzamide with electromagnetic radiation, specific information about its atomic connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the iodine and amide groups, and the electron-donating effect of the hydroxyl group. The coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons on the benzene (B151609) ring. The amide and hydroxyl protons would likely appear as broad singlets, and their chemical shifts could be solvent-dependent due to hydrogen bonding.

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the attached substituents. For instance, the carbon atom bonded to the iodine would experience a significant downfield shift. The carbonyl carbon of the amide group would also have a characteristic chemical shift in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Specific experimental data for this compound is not readily available in public databases. The following are predicted values based on structure-property relationships.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
Amide NH₂7.5 - 8.5 (broad)-
Hydroxyl OH9.0 - 11.0 (broad)-
Carbonyl C=O-165 - 175
C-OH-150 - 160
C-I-90 - 100

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the same region. The C=O stretching vibration of the amide group (Amide I band) would be observed as a strong absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) would be found around 1650-1600 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration would be expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Table 2: Expected Characteristic FT-IR Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3400 - 3200 (broad)
N-H (amide)Stretching3400 - 3200 (two bands)
C-H (aromatic)Stretching> 3000
C=O (amide)Stretching (Amide I)1680 - 1630
N-H (amide)Bending (Amide II)1650 - 1600
C=C (aromatic)Stretching1600 - 1450
C-IStretching600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the benzene ring and the carbonyl group. The presence of the hydroxyl, iodo, and amide substituents on the benzene ring would influence the position and intensity of these absorption bands. The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift of the λmax to longer wavelengths. The exact λmax values would be dependent on the solvent used for the measurement due to solvent-solute interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to four or more decimal places, allowing for the unambiguous determination of the molecular formula.

For this compound (C₇H₆INO₂), the theoretical monoisotopic mass is 262.9443 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with an m/z value that closely matches this theoretical value. The high accuracy of the measurement would allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species or complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying species that have unpaired electrons, such as free radicals or transition metal complexes. As this compound is a diamagnetic organic molecule with no unpaired electrons in its ground state, EPR spectroscopy is not an applicable technique for its direct structural characterization. This technique would only be relevant if the compound were to be involved in a reaction that generates a radical species or if it were to form a complex with a paramagnetic metal ion.

Crystallographic Analysis for Solid-State Molecular Architecture

While spectroscopic methods provide valuable information about the molecular structure, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the crystal lattice can be constructed.

A crystallographic analysis would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and IR spectroscopy. Furthermore, it would reveal the conformation of the molecule and the nature of the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the packing of the molecules in the crystal. The amide and hydroxyl groups are expected to be involved in a network of hydrogen bonds, which would play a significant role in the stability of the crystal structure. The iodine atom may also participate in halogen bonding interactions. A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound, indicating that its solid-state architecture has not been publicly reported.

Single Crystal X-ray Diffraction Studies of this compound

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Value Range Significance
Crystal System Monoclinic, Orthorhombic, etc. Describes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, Pbca, etc. Defines the symmetry elements within the unit cell.
a, b, c (Å) 5-20 Dimensions of the unit cell.
α, β, γ (°) 90-120 Angles of the unit cell.
Z 2, 4, 8, etc. Number of molecules per unit cell.

Note: This table is illustrative and awaits experimental data for validation.

Supramolecular Synthons and Crystal Engineering of Iodobenzamide Systems

Supramolecular synthons are robust and predictable non-covalent interactions that can be used to design and engineer crystal structures with desired properties. rsc.orgnih.gov In iodobenzamide systems, common synthons include amide-amide hydrogen bonds and interactions involving the iodine atom, such as halogen bonding. mdpi.com Understanding the hierarchy and competition between different possible synthons is a central theme in crystal engineering. nih.gov For this compound, the interplay between strong hydrogen bonds from the hydroxyl and amide groups and potential halogen bonds from the iodine atom would be of significant interest.

Theoretical and Computational Analysis of Molecular Architecture

In the absence of experimental data, or as a complement to it, theoretical and computational methods provide invaluable insights into the molecular and electronic properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.gov DFT calculations can provide information on molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and various reactivity descriptors. mdpi.com These calculations are instrumental in predicting the molecule's stability, reactivity, and potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Predicted Electronic Properties of this compound from DFT

Property Predicted Significance
HOMO Energy Indicates the electron-donating ability.
LUMO Energy Indicates the electron-accepting ability.
HOMO-LUMO Gap Relates to the electronic excitability and chemical reactivity.

Note: This table represents the type of data that would be generated from DFT calculations.

Computational Modeling of Conformational Landscapes and Tautomerism

Computational modeling can be used to explore the different possible conformations of this compound and their relative energies. This is particularly important for understanding the flexibility of the molecule and the potential for different conformers to exist in different environments. Furthermore, the presence of the hydroxyl and amide groups raises the possibility of tautomerism. Computational methods can predict the relative stabilities of different tautomers, providing insight into which form is likely to be dominant.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure validation. scispace.com For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) or Raman spectrum. nih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR data. The prediction of electron ionization mass spectra through quantum chemistry is also an emerging area. nih.gov

Quantum Chemical Characterization of Bond Properties and Electronic Effects

A thorough investigation of the scientific literature and chemical databases reveals a notable absence of specific published research focused on the quantum chemical characterization of this compound. While computational studies are a common approach to elucidate the molecular and electronic properties of novel compounds, it appears that a detailed analysis of this particular molecule, including comprehensive data on its bond properties and electronic effects, has not been made publicly available.

A theoretical investigation would typically involve the optimization of the molecule's geometry to determine the most stable conformation. From this optimized structure, a wealth of information can be extracted. For instance, the bond lengths and angles provide a precise geometric description. In the case of this compound, particular attention would be paid to the C-I, C-O, C-N, and C=O bond lengths, as well as the bond angles within the benzene ring and the amide group. These parameters are crucial for understanding the steric and electronic interactions between the substituents.

Furthermore, the electronic effects of the hydroxyl, iodo, and amide groups on the benzamide (B126) scaffold would be a central focus. The distribution of electron density across the molecule can be quantified through methods such as Mulliken population analysis, which assigns partial charges to each atom. This would reveal the electron-donating or electron-withdrawing nature of the substituents and their influence on the aromatic system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species.

While the principles of quantum chemistry provide a clear framework for the type of data that would be generated in a study of this compound, the specific numerical values for bond lengths, bond angles, atomic charges, and HOMO-LUMO energies are not available in the reviewed literature. The generation of accurate data tables for these properties would necessitate a dedicated computational study to be performed on this molecule. Without such a study, any presentation of data would be speculative and not based on established research findings.

Reactivity and Reaction Mechanism Studies of 2 Hydroxy 4 Iodobenzamide

Mechanistic Investigations of Synthetic Transformations

The strategic placement of the hydroxyl, amide, and iodo groups on the benzene (B151609) ring allows for a range of synthetic modifications. Investigating the mechanisms of these transformations is crucial for optimizing reaction conditions and designing novel synthetic pathways.

The carbon-iodine bond in 2-Hydroxy-4-iodobenzamide is a key site for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly prominent.

The general mechanism for these palladium-catalyzed reactions follows a well-established catalytic cycle:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and results in the formation of a square planar palladium(II) intermediate. This is often the rate-determining step, and its speed is influenced by the electron density of the aromatic ring. uwindsor.ca

Transmetalation (for Suzuki and Stille reactions) or Carbopalladation (for Heck reaction) : In a Suzuki coupling, the palladium(II) intermediate reacts with an organoboron compound (e.g., a boronic acid) in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center, a process known as transmetalation. In a Sonogashira coupling, a copper co-catalyst is often used to facilitate the reaction with a terminal alkyne. mdpi.com

Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. uwindsor.ca

The presence of the ortho-hydroxyl and meta-amide groups can influence the reaction by coordinating with the metal center, potentially affecting the rate and selectivity of the coupling process.

Table 1: Overview of Potential Cross-Coupling Reactions and Mechanisms

Reaction Name Coupling Partner Catalyst System (Typical) Key Mechanistic Steps
Suzuki Coupling Organoboronic Acid/Ester Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base Oxidative Addition, Transmetalation, Reductive Elimination
Heck Coupling Alkene Pd(0) catalyst, Base Oxidative Addition, Carbopalladation/Migratory Insertion, Syn-β-Hydride Elimination
Sonogashira Coupling Terminal Alkyne Pd(0) catalyst, Cu(I) co-catalyst, Base Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination
Buchwald-Hartwig Amination Amine Pd(0) catalyst, Ligand, Base Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination

This table presents a generalized overview of cross-coupling reactions applicable to aryl iodides.

The hydroxyl and amide groups of this compound are also amenable to various chemical modifications.

Hydroxyl Group Reactions: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The resulting phenoxide is a potent nucleophile.

O-Alkylation and O-Acylation : The hydroxyl group can undergo Williamson ether synthesis (O-alkylation) with alkyl halides or esterification (O-acylation) with acyl chlorides or anhydrides. These reactions typically proceed via a nucleophilic substitution mechanism where the phenoxide attacks the electrophilic carbon of the alkyl or acyl compound.

Oxidation : Under specific conditions, the hydroxyl group can be oxidized. For instance, oxidation of related phenolic compounds can lead to the formation of quinone-type structures, although this can be challenging without affecting other parts of the molecule. smolecule.com

Amide Group Reactions: The primary amide group can participate in several transformations.

Hydrolysis : Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-4-iodobenzoic acid, and ammonia (B1221849). The mechanism involves nucleophilic acyl substitution, with water or hydroxide (B78521) attacking the carbonyl carbon.

Reduction : The amide can be reduced to an amine (2-hydroxy-4-iodobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the initial formation of a metal-complexed intermediate, followed by hydride delivery to the carbonyl carbon.

N-Alkylation : While direct N-alkylation of primary amides can be difficult, they can be converted into more complex amides through various coupling procedures, often starting from the corresponding carboxylic acid and a substituted amine. acs.org

The synthesis of this compound itself typically involves the direct electrophilic iodination of a precursor like 2-hydroxybenzamide (salicylamide). The regioselectivity of this reaction is governed by the electronic effects of the existing substituents on the aromatic ring.

Directing Effects : The hydroxyl (-OH) group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. The amide (-CONH₂) group is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group.

Reaction Mechanism : In the electrophilic iodination of 2-hydroxybenzamide, the powerful ortho-, para-directing influence of the hydroxyl group dominates. The incoming electrophile (e.g., I⁺, generated from I₂ and an oxidizing agent) is directed to the positions ortho and para to the -OH group. The position para to the hydroxyl group (C4) is sterically more accessible than the ortho position (C6), which is flanked by the amide group. Furthermore, the C4 position is also meta to the deactivating amide group, which is electronically favored over substitution at a position ortho or para to it. This combination of electronic and steric factors results in the selective formation of this compound.

2-Iodobenzamide (B1293540) and its derivatives are valuable substrates for cascade (or tandem) reactions, which allow for the construction of complex heterocyclic structures in a single step. wikipedia.org These reactions often involve a sequence of metal-catalyzed events. A notable example is the copper-catalyzed oxidative cascade for synthesizing 3-hydroxy-3-furylisoindolinone derivatives from 2-iodobenzamide derivatives and propargyl dicarbonyl compounds. researchgate.net

A plausible mechanism for such a cascade, adapted for a substrate like this compound, would proceed through several steps:

Initial Coupling : The reaction may begin with a Sonogashira-type coupling between the 2-iodobenzamide and the alkyne partner, catalyzed by copper.

Intramolecular Cyclization : The resulting intermediate, now containing both the benzamide (B126) and the coupled alkyne moiety, undergoes an intramolecular cyclization. The amide nitrogen acts as a nucleophile, attacking the alkyne to form a five-membered ring, leading to an isoindolinone core.

Second Cyclization/Functionalization : The dicarbonyl portion of the coupling partner can then undergo a subsequent intramolecular reaction, such as an enolate attack, to form the furan (B31954) ring.

Oxidation : The process often requires an oxidant to facilitate key steps or regenerate the catalyst. researchgate.net

These cascade reactions are highly efficient, forming multiple bonds and rings in one pot, driven by the reactivity of the intermediates formed in each successive step. nih.gov

Catalytic Applications and Mechanistic Insights

Beyond being a synthetic intermediate, the 2-iodobenzamide scaffold itself has been developed for use in organocatalysis, particularly in oxidation reactions.

2-Iodobenzamide and its derivatives have emerged as efficient, environmentally benign organocatalysts for the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. researchgate.netresearchgate.net These reactions typically use an inexpensive and safe co-oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄). researchgate.netresearchgate.net

The catalytic activity stems from the ability of the iodoarene to be oxidized in situ to a hypervalent iodine(V) species, which is the active oxidant. The general mechanism is as follows:

Activation of Catalyst : The monovalent 2-iodobenzamide catalyst (Iodine(I)) is first oxidized by the co-oxidant (e.g., Oxone®) to a trivalent iodine(III) species and then further to a pentavalent iodine(V) species (a 2-iodoxybenzamide derivative). beilstein-journals.org

Oxidation of Substrate : The generated iodine(V) compound oxidizes the alcohol substrate to the corresponding carbonyl compound. During this process, the iodine(V) is reduced back to a trivalent iodine(III) species.

Catalyst Regeneration : The iodine(III) species is then re-oxidized by the co-oxidant back to the active iodine(V) state, completing the catalytic cycle. beilstein-journals.org

Studies on substituted N-isopropyl-2-iodobenzamides have provided significant insight into the electronic effects on catalytic activity. The reactivity is enhanced by electron-donating groups on the aromatic ring, which facilitate the generation of the active pentavalent species. beilstein-journals.org

Table 2: Substituent Effects on the Reactivity of N-isopropyl-2-iodobenzamide Catalysts in Alcohol Oxidation

Substituent at Position 5 Relative Reactivity Order Observed Yield of Benzophenone (%)
-NO₂ (electron-withdrawing) Lowest < 5
-CO₂Me (electron-withdrawing) Low ~10
-OAc (weakly withdrawing) Moderate ~40
-Cl (weakly withdrawing) Moderate ~65
-H (unsubstituted) Good 89
-Me (electron-donating) High 96
-OMe (strongly electron-donating) Highest 96

Data adapted from studies on the oxidation of benzhydrol using substituted N-isopropyl-2-iodobenzamide catalysts and Oxone® at room temperature. beilstein-journals.orgbeilstein-journals.org The reactivity trend shows that electron-donating groups accelerate the reaction.

The high reactivity of certain derivatives, such as the 5-methoxy-2-iodobenzamide, is attributed to the rapid generation of the pentavalent iodine species from the trivalent intermediate. beilstein-journals.org This makes these compounds highly efficient and environmentally friendly catalysts for alcohol oxidation.

Role of Hypervalent Iodine Intermediates in Catalytic Cycles

The utility of 2-iodobenzamide derivatives, including this compound, as pre-catalysts in oxidative transformations is a key area of study in hypervalent iodine chemistry. These compounds can be oxidized in situ to form highly reactive hypervalent iodine(V) species, which then act as the primary oxidant in the catalytic cycle. A prominent example of this is the oxidation of alcohols to carbonyl compounds.

The generally accepted mechanism for this catalytic process, using a 2-iodobenzamide derivative as a catalyst and an oxidant such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), is depicted as a catalytic cycle. researchgate.netarkat-usa.org

The Catalytic Cycle:

Activation: The cycle begins with the oxidation of the monovalent iodine of the 2-iodobenzamide catalyst by a terminal oxidant, typically Oxone®, to generate a reactive iodine(V) species, such as a 2-iodylbenzamide (B12059529) derivative. researchgate.netarkat-usa.org This step is often the rate-determining step, and its efficiency can be influenced by the substituents on the aromatic ring. arkat-usa.org

Ligand Exchange: The alcohol substrate coordinates to the hypervalent iodine(V) center, undergoing a ligand exchange.

Reductive Elimination: The resulting intermediate undergoes reductive elimination, transferring an oxygen atom to the alcohol and thereby oxidizing it to the corresponding aldehyde or ketone. This step regenerates the monovalent 2-iodobenzamide catalyst.

Catalyst Regeneration: The regenerated 2-iodobenzamide can then re-enter the catalytic cycle, being re-oxidized by the terminal oxidant to continue the process. semanticscholar.org

The reactivity of the 2-iodobenzamide catalyst is significantly influenced by the electronic nature of the substituents on the benzene ring. Studies on related N-substituted 2-iodobenzamides have shown that electron-donating groups, such as a methoxy (B1213986) group at the 5-position, can enhance the catalyst's reactivity. researchgate.net This enhancement is attributed to the faster generation of the active iodine(V) species. arkat-usa.org For instance, 2-iodo-5-methoxybenzamide (B7934259) has been reported to be a more reactive catalyst than the unsubstituted 2-iodobenzamide for alcohol oxidations at room temperature. researchgate.net Conversely, electron-withdrawing groups tend to decrease the catalytic activity.

The development of conformationally rigid 2-iodobenzamide catalysts, such as lactam-type structures, has also been explored to enhance catalytic efficiency. These rigid structures can promote an efficient intramolecular I---O interaction, leading to higher reactivity in alcohol oxidation compared to their more flexible acyclic counterparts. nih.gov

Table 1: Reactivity of Substituted 2-Iodobenzamide Catalysts in Alcohol Oxidation

Catalyst PrecursorSubstituentRelative ReactivityReference
N-isopropyl-2-iodobenzamideHStandard researchgate.net
N-isopropyl-2-iodo-5-methoxybenzamide5-OMeHigher arkat-usa.orgresearchgate.net
N-isopropyl-2-iodo-5-methylbenzamide5-MeHigher researchgate.net
N-isopropyl-2-iodo-5-chlorobenzamide5-ClLower researchgate.net
N-isopropyl-2-iodo-5-nitrobenzamide5-NO₂Lower researchgate.net
8-Iodoisoquinolinone (IB-lactam)Lactam StructureHigher than acyclic nih.gov

This table illustrates the general trend of substituent effects on the catalytic activity of 2-iodobenzamide derivatives based on available literature.

Photochemical and Electrochemical Reactivity Pathways

While specific experimental studies on the photochemical and electrochemical reactivity of this compound are not extensively documented in the reviewed literature, the behavior of aryl iodides as a class provides a strong basis for predicting its potential reaction pathways.

Photochemical Reactivity:

Aryl iodides are known to be photosensitive, particularly to ultraviolet (UV) light. The primary photochemical process for an aryl iodide is the homolytic cleavage of the carbon-iodine (C–I) bond. rsc.org This bond is the weakest among aryl halides, making it susceptible to dissociation upon absorption of light energy.

Pathway: Ar-I + hν → [Ar-I]* → Ar• + I•

Upon photoexcitation, the this compound molecule would be promoted to an excited state, leading to the cleavage of the C-I bond to generate a 2-hydroxy-4-carbamoylphenyl radical and an iodine radical. rsc.org These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or another molecule to form 2-hydroxybenzamide.

Radical Cyclization: If an appropriate radical acceptor is present within the molecule or in the reaction mixture, intramolecular or intermolecular addition reactions can occur.

Reaction with Oxygen: In the presence of oxygen, the aryl radical can be trapped to form peroxy radicals, leading to oxidative products.

The efficiency of these photochemical reactions can often be improved through the use of photosensitizers. gcwgandhinagar.com A photosensitizer absorbs light (often in the visible range) and transfers the energy to the aryl iodide, initiating the C-I bond cleavage without direct excitation of the substrate. This approach allows the use of lower-energy light and can improve the selectivity of the reaction. gcwgandhinagar.combeilstein-journals.org

Electrochemical Reactivity:

The electrochemical behavior of aryl iodides like this compound can be explored through two primary pathways: cathodic reduction and anodic oxidation. rsc.org

Cathodic Reduction: At the cathode, an aryl iodide can accept an electron to form a radical anion. This intermediate is typically unstable and rapidly cleaves to produce an aryl radical and an iodide ion. pku.edu.cn

Pathway: Ar-I + e⁻ → [Ar-I]⁻• → Ar• + I⁻

This electrochemically generated aryl radical can then undergo further reactions, similar to those initiated photochemically. This method provides a transition-metal-free approach for generating aryl radicals and has been applied in reactions such as the borylation of aryl iodides to form valuable arylboronic esters. pku.edu.cn

Anodic Oxidation: At the anode, an aryl iodide can be oxidized. The direct oxidation of an aryl iodide can lead to the formation of a hypervalent iodine species. For example, a two-electron oxidation in the presence of suitable nucleophiles or solvents can generate a reactive λ³-iodane (iodine(III)) species. chinesechemsoc.org

Pathway: Ar-I - 2e⁻ → [Ar-I]²⁺ --(Nu⁻)--> Ar-I(Nu)₂

This in-situ generated hypervalent iodine compound can then act as a powerful oxidant or an electrophile, mediating a variety of synthetic transformations, including C-H functionalization and coupling reactions. chinesechemsoc.org This electrochemical approach offers a sustainable alternative to using stoichiometric hypervalent iodine reagents, as the reactive species is generated using electricity, avoiding large amounts of chemical waste. researchgate.net

While these pathways are well-established for the general class of aryl iodides, the specific redox potentials and reaction outcomes for this compound would be influenced by the electron-donating hydroxyl group and the electron-withdrawing amide group on the aromatic ring.

Coordination Chemistry and Metal Complexation of 2 Hydroxy 4 Iodobenzamide

Ligand Properties of 2-Hydroxy-4-iodobenzamide

Identification of Potential Chelation Sites and Binding Modes (e.g., Bidentate Ligand Behavior)

Based on its structure, this compound possesses two potential donor atoms for metal chelation: the oxygen atom of the hydroxyl group and the oxygen atom of the amide carbonyl group. This arrangement suggests the potential for the ligand to act in a bidentate fashion, forming a stable six-membered chelate ring with a metal ion. The deprotonation of the phenolic hydroxyl group would create an anionic oxygen donor, which is typically a strong coordinating site for metal ions.

Influence of Hydroxyl and Amide Functionalities on Metal Coordination

The hydroxyl and amide groups are crucial to the potential coordinating ability of this compound. The acidity of the phenolic proton would be a key factor in complex formation, as its removal is often a prerequisite for coordination. The amide group, while generally a weaker coordinator than the deprotonated hydroxyl group, would complete the chelate ring. The presence of the electron-withdrawing iodine atom at the para-position to the hydroxyl group could influence the acidity of the phenolic proton and, consequently, the stability of the resulting metal complexes.

Synthesis and Comprehensive Characterization of Metal Complexes

Preparation of Transition Metal Complexes (e.g., Copper(II), Cobalt(II), Nickel(II), Zinc(II) Complexes)

Without experimental reports, the synthesis of transition metal complexes with this compound can only be hypothesized. A general approach would involve the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of copper(II), cobalt(II), nickel(II), or zinc(II)) with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry, would need to be optimized to isolate crystalline products.

Spectroscopic and Magnetic Characterization of Metal-Ligand Interactions

The characterization of any potential metal complexes would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in determining the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=O (amide) and O-H (hydroxyl) groups upon complexation. Electronic (UV-Vis) spectroscopy would provide information about the d-d transitions of the metal ions and charge transfer bands, offering insights into the geometry of the coordination sphere. For paramagnetic complexes, such as those of copper(II), cobalt(II), and nickel(II), magnetic susceptibility measurements would be essential to determine the magnetic moment of the central metal ion, which is indicative of its oxidation state and spin state.

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Theoretical and computational chemistry provide powerful tools for understanding the intricacies of metal-ligand interactions at an electronic level. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict and rationalize the stability, geometry, and electronic structure of its metal complexes. nih.govnih.govmdpi.com These studies are crucial for designing novel complexes with desired properties.

DFT calculations can elucidate the preferred coordination modes of the this compound ligand with various metal ions. The ligand possesses two primary donor sites: the oxygen atom of the phenolic hydroxyl group and the oxygen atom of the amide carbonyl group. This allows it to act as a bidentate chelating agent, forming a stable six-membered ring with a coordinated metal center. Theoretical models can compare the energetic favorability of this chelation mode versus other potential binding interactions.

Key aspects investigated through theoretical studies include:

Optimized Geometries: DFT calculations can determine the most stable three-dimensional structure of the metal complexes, providing precise information on bond lengths and angles between the metal and the ligand's donor atoms. nih.gov This helps confirm geometries suggested by experimental data.

Binding Energies: The stability of the metal-ligand bond can be quantified by calculating the binding energy. This value indicates the strength of the interaction and can be used to compare the stability of complexes formed with different metal ions. A higher binding energy typically corresponds to a more stable complex.

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (HOMO-LUMO) analysis offer deep insights into the nature of the metal-ligand bond. NBO analysis can quantify the charge transfer between the ligand and the metal, revealing the extent of covalent character in the bond. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the complex. researchgate.net

Influence of the Iodo-Substituent: Theoretical models can specifically probe the electronic influence of the iodine atom at the 4-position. The electron-withdrawing nature of iodine can affect the acidity of the phenolic proton and the electron density on the donor oxygen atoms, thereby modulating the strength and nature of the metal-ligand interaction.

These computational approaches provide a predictive framework that complements experimental findings, guiding the synthesis of new this compound metal complexes with tailored stability and reactivity. researchgate.net

Parameter StudiedComputational MethodInformation ObtainedSignificance
Molecular Geometry DFT Geometry OptimizationBond lengths, bond angles, and dihedral angles of the complex.Predicts the 3D structure and coordination environment of the metal ion.
Complex Stability Binding Energy CalculationThe energy released upon formation of the complex from the metal ion and ligand.Quantifies the thermodynamic stability of the metal-ligand bond.
Bonding Nature Natural Bond Orbital (NBO) AnalysisCharge transfer, donor-acceptor interactions, and orbital hybridization.Elucidates the covalent versus ionic character of the metal-ligand bond.
Reactivity & Spectra Frontier Molecular Orbital (HOMO-LUMO) AnalysisEnergy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Helps predict the chemical reactivity, kinetic stability, and electronic transitions of the complex.

This interactive table summarizes the key theoretical parameters studied for metal complexes of this compound.

Potential Applications of this compound Metal Complexes in Catalysis

While the catalytic applications of this compound metal complexes are an emerging area of research, the structural motifs of the ligand suggest significant potential, particularly in oxidation catalysis. The combination of a redox-active metal center with a functionalized benzamide (B126) scaffold can lead to novel catalytic systems.

One of the most promising areas is in oxidation reactions, drawing parallels from related iodoarene catalysts. For instance, 2-iodobenzamide (B1293540) itself has been shown to act as a catalyst for the oxidation of alcohols to carbonyl compounds in the presence of a terminal oxidant like Oxone. researchgate.net The formation of a metal complex with this compound could enhance this catalytic activity through several mechanisms:

Lewis Acid Activation: The coordinated metal ion can act as a Lewis acid, activating the substrate or the oxidant, thereby lowering the activation energy of the reaction.

Redox Cycling: Transition metal ions capable of existing in multiple oxidation states (e.g., Cu, Fe, Ru, V) can facilitate electron transfer processes, which are central to many catalytic oxidation reactions. nih.govmdpi.comrsc.org The ligand framework can stabilize the different oxidation states of the metal during the catalytic cycle.

Template Effect: The complex's defined geometry can orient the reactants in a favorable position for the reaction to occur, potentially leading to increased selectivity.

Potential catalytic applications for these metal complexes include:

Alcohol Oxidation: As an extension of the known reactivity of 2-iodobenzamides, the metal complexes could serve as more efficient or selective catalysts for the conversion of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. researchgate.net

Oxidative Coupling Reactions: The complexes could potentially catalyze C-C or C-N bond-forming reactions through oxidative pathways.

Biomimetic Catalysis: The coordination environment provided by the hydroxyl and amide groups can mimic the active sites of certain metalloenzymes, suggesting potential for biomimetic oxidation reactions. mdpi.com

Research in this area would involve synthesizing a range of metal complexes with this compound and screening their activity in various catalytic transformations. The results would contribute to the development of new, efficient, and potentially environmentally friendly catalytic systems.

Potential Catalytic ReactionMetal Center ExampleRole of the Metal ComplexPotential Product
Oxidation of Benzyl Alcohol Ru(II), Fe(III)Acts as a redox catalyst, facilitating hydride or electron transfer.Benzaldehyde or Benzoic Acid
Oxidation of Cyclohexene V(V), Mn(III)Activates an oxidant (e.g., H₂O₂) for oxygen transfer.Cyclohexene oxide, 2-Cyclohexen-1-ol
Phenol Oxidation Cu(II)Facilitates oxidative coupling of phenolic substrates.Biphenols, Polyphenylene oxides
Sulfoxidation Mo(VI)Catalyzes the selective oxidation of sulfides.Sulfoxides, Sulfones

This interactive table outlines potential catalytic applications for metal complexes derived from this compound.

Biological and Biochemical Research Applications of 2 Hydroxy 4 Iodobenzamide Mechanism Focused

Molecular Target Interactions and Binding Mechanisms

The benzamide (B126) scaffold, particularly when substituted with hydroxyl and halogen groups, provides a versatile framework for interacting with various biological targets. The specific placement of the hydroxyl group at the 2-position and the iodine atom at the 4-position on the benzamide ring dictates the compound's electronic and steric properties, influencing its binding affinity and mechanism of action at the molecular level.

Enzyme Inhibition Studies (e.g., Tyrosinase Activity Modulation)

While direct and extensive kinetic studies on 2-Hydroxy-4-iodobenzamide are not widely documented in available literature, its structural analogues have been thoroughly investigated as inhibitors of tyrosinase, a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway. nih.govnih.gov Tyrosinase catalyzes two critical rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). nih.govmdpi.com

Research on related iodinated benzamides and salicylamides indicates that the position of the iodine atom is crucial for determining the inhibitory efficacy against tyrosinase. vulcanchem.com The mechanism of inhibition often involves the compound binding to the enzyme's active site. These inhibitors can act as copper chelators, mimicking the structure of tyrosinase substrates and competitively blocking access to the active site. nih.gov

Kinetic analyses of structurally similar inhibitors have revealed various modes of inhibition, including competitive, uncompetitive, and mixed-type inhibition, depending on the specific molecular structure. nih.govresearchgate.netatlantis-press.com For instance, a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic turnover rate. atlantis-press.com The hydroxyl group is also considered essential for biological activity, likely participating in key hydrogen bonding interactions within the enzyme's active site. vulcanchem.com

Interactive Table: Kinetic Data of Selected Tyrosinase Inhibitors This table presents data for compounds structurally related to this compound to illustrate common kinetic profiles.

Compound IC₅₀ (µM) Inhibition Type Ki (µM) Target Activity
7,8,4´-trihydroxyflavone 10.31 Noncompetitive 9.50 Diphenolase
(E)-benzylidene-1-indanone (BID3) 1.39 Mixed 2.4 Diphenolase
2'-hydroxy-4'-methoxyacetophenone 600 Mixed 80 (K_I), 120 (K_IS) Diphenolase

Source: Adapted from studies on various tyrosinase inhibitors. nih.govnih.govresearchgate.netatlantis-press.com

Protein-Ligand Binding Investigations via Biochemical Assays

The interaction between this compound analogues and their protein targets is elucidated through various biochemical assays. These techniques provide quantitative data on binding affinity, thermodynamics, and the specific molecular interactions involved.

Enzyme Kinetic Assays: As detailed above, kinetic studies using methods like Lineweaver-Burk and Dixon plots are fundamental for determining the mode of inhibition (e.g., competitive, noncompetitive, mixed) and for calculating inhibition constants (Kᵢ). nih.gov These assays measure the effect of the inhibitor on the rate of the enzymatic reaction at various substrate concentrations.

Fluorescence Quenching: This technique is used to study the binding between a fluorescent protein (like tyrosinase, which has intrinsic tryptophan fluorescence) and a ligand (the inhibitor). The inhibitor, upon binding, can quench the protein's fluorescence. By analyzing the quenching mechanism (static or dynamic), researchers can determine binding constants (Kₐ) and the number of binding sites. nih.gov Thermodynamic parameters derived from these studies, such as changes in enthalpy and entropy, can suggest the nature of the binding forces, like hydrogen bonds and van der Waals forces. nih.gov

Molecular Docking Simulations: In silico molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. nih.govresearchgate.net For tyrosinase inhibitors, these simulations can reveal how the molecule fits into the active site, identifying key interactions, such as chelation with the copper ions or hydrogen bonding with specific amino acid residues, which stabilize the enzyme-inhibitor complex. researchgate.net

Studies of related compounds emphasize that the hydroxyl and iodine functional groups are critical for binding to the active sites of enzymes and receptors, leading to the modulation of their activity. smolecule.com

Mechanistic Insights into Biological Activity Pathways

The primary biological pathway associated with this compound and its analogues is the inhibition of melanogenesis. By targeting and inhibiting tyrosinase, these compounds block the production of melanin precursors. nih.gov This mechanism forms the basis of their application as potential depigmentation agents in cosmetic and dermatological research. nih.gov

Beyond tyrosinase, iodobenzamide derivatives have been developed to interact with other significant biological pathways. Notably, various iodobenzamides show affinity for dopamine (B1211576) D2 receptors and sigma (σ) receptors, which are implicated in numerous neurological processes and are targets in neuroimaging and cancer research. mdpi.comaacrjournals.org The specific isomer and its substitutions dictate the affinity and selectivity for these different receptor systems.

This compound as a Biochemical Probe for Cellular Processes

The inclusion of an iodine atom makes this compound and its derivatives particularly suitable for development as probes for imaging and studying cellular functions, especially through radioiodination.

Design and Application of Radiolabeled Probes for Receptor and Enzyme Studies

The stable iodine atom on the benzamide ring can be readily replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-131 (¹³¹I). researchgate.netnih.gov This process, known as radioiodination, creates powerful tools for biomedical research and diagnostic imaging. smolecule.com The choice of isotope depends on the application:

¹²³I: Emits gamma rays suitable for Single Photon Emission Computed Tomography (SPECT) imaging, a clinical diagnostic technique. nih.gov

¹²⁵I: Has a longer half-life and is primarily used in preclinical in vitro and in vivo studies, such as binding assays and biodistribution experiments. nih.gov

¹³¹I: Is a beta-emitter used for targeted radionuclide therapy. nih.gov

The synthesis of these radiolabeled probes often involves an electrophilic substitution on a precursor molecule, such as a trialkylstannyl derivative, or by using an oxidizing agent like Chloramine-T to facilitate the reaction with Na¹²³I or Na¹²⁵I. aacrjournals.orgnih.gov

Numerous radiolabeled iodobenzamides have been designed and evaluated as imaging probes. For instance, ¹²³I-labeled N-(2-diethylaminoethyl)-4-iodobenzamide (also known as BZA or ¹²³I-IDAB) has been used in clinical studies to image melanoma tumors, owing to its high affinity for melanin. mdpi.comresearchgate.net Other derivatives, like ¹²³I-IBZM, were specifically designed to bind to dopamine D2 receptors for neurological imaging. rotman-baycrest.on.casnmjournals.org Similarly, certain iodobenzamides that bind to sigma receptors, which are overexpressed in some tumor types, have been radiolabeled to serve as probes for imaging prostate and other cancers via SPECT or Positron Emission Tomography (PET). mdpi.comaacrjournals.orggoogle.com.na

Interactive Table: Examples of Radiolabeled Benzamide Probes and Their Applications

Radiotracer Target Application
¹²³I-N-(2-diethylaminoethyl)-4-iodobenzamide (¹²³I-BZA/IDAB) Melanin, Sigma-1 Receptors SPECT imaging of melanoma metastases. mdpi.comresearchgate.net
¹²³I-(S)-(-)-2-hydroxy-3-iodo-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide (¹²³I-IBZM) Dopamine D2 Receptors SPECT imaging of dopamine receptor density in the brain. rotman-baycrest.on.ca
¹²³I-N-(2-diethylaminoethyl)-2-iodobenzamide (¹²³I-BZA2) Melanin Imaging of melanoma metastases. mdpi.com

Investigation of Protein-Protein Interactions in Model Systems

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming the molecular machinery for signaling pathways and structural complexes. ru.nl While this compound is primarily studied as a ligand that binds to a single enzyme or receptor, its utility can extend to probing larger systems. smolecule.com

There is currently limited direct evidence of this compound being used as a tool to investigate PPIs directly. However, its derivatives that target specific receptors offer an indirect method for studying these phenomena. For example, sigma-1 receptors, a target for some iodobenzamides, are known to be chaperone proteins that can translocate within the cell and form complexes with other proteins, such as ion channels. nih.gov By using a radiolabeled iodobenzamide that binds to the sigma-1 receptor, one could potentially trace the receptor's movement and its association with these larger protein complexes, thereby providing insights into the dynamics of these specific PPIs.

Advanced Applications and Future Research Directions

Utilization in Materials Science and the Synthesis of Specialty Chemicals

The 2-Hydroxy-4-iodobenzamide scaffold is a valuable building block in the synthesis of complex organic molecules and advanced materials. Its functional groups allow for its incorporation into larger structures to create specialty chemicals with tailored properties.

Research Findings:

Polymer Science: Halogenated benzamide (B126) derivatives are being investigated for the creation of novel polymers. For instance, related structures are explored for their potential to generate polymers with enhanced thermal stability and conductivity. The presence of the iodine atom in the this compound structure offers a site for cross-linking or polymerization reactions, potentially leading to materials with unique optical or electronic properties.

Building Block for Synthesis: In industrial and research settings, iodinated benzamides serve as crucial intermediates for synthesizing more complex molecules. The iodine atom at the 4-position is particularly useful as it can be readily substituted or used in cross-coupling reactions, such as the Suzuki or Stille reactions, to form carbon-carbon bonds. nih.gov This allows for the modular assembly of intricate organic structures. For example, 2-iodobenzamide (B1293540) derivatives are used as starting materials in the multi-step synthesis of complex macrocycles like benzomacrolactams. scielo.br

Catalysis: In some contexts, 2-iodobenzamide itself can act as a catalyst. Research has shown its utility in promoting certain oxidative cleavage reactions, offering an environmentally friendlier alternative to heavy metal oxidants for the synthesis of important chemical intermediates like γ-lactones from tetrahydrofuran-2-methanols. springerprofessional.de

The versatility of the this compound scaffold makes it a compound of interest for developing new materials, including specialized polymers and as a foundational component in the synthesis of high-value, complex organic chemicals.

Integration into Supramolecular Systems and Self-Assembly Processes

The ability of this compound to participate in multiple non-covalent interactions makes it an excellent candidate for designing and constructing supramolecular assemblies. These ordered structures are formed through the spontaneous organization of molecules, driven by interactions like hydrogen and halogen bonds.

Research Findings:

Halogen Bonding: The iodine atom on the benzamide ring can act as a halogen bond donor. This is an attractive, directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. acs.org This interaction is increasingly being used as a tool in crystal engineering to guide the formation of specific solid-state architectures, including metal-organic frameworks (MOFs). acs.orgresearchgate.net

Hydrogen Bonding and Dimer Formation: The hydroxyl and amide groups are strong hydrogen bond donors and acceptors. In related molecules like methyl 2-hydroxy-4-iodobenzoate, these groups lead to the formation of centrosymmetric dimeric pairs through intermolecular hydrogen bonding. nih.gov This dimerization creates a "supramolecular synthon," a predictable and robust structural motif that can be used to build larger, more complex architectures.

Self-Assembly of Polymers: In polymer systems, the competition and cooperation between hydrogen bonding and halogen bonding can direct the self-assembly process. Studies on amphiphilic homopolymers containing hydroxyl groups (for hydrogen bonding) or bromo-phenyl groups (for halogen bonding) show they can form distinct aggregate morphologies, such as hollow micelles and vesicles, in solution. rsc.org Given that this compound contains functional groups for both types of interactions, it represents a promising small molecule for directing the assembly of complex supramolecular structures.

The combination of strong hydrogen-bonding sites and a halogen-bonding iodine atom provides a powerful toolkit for controlling molecular self-assembly, making this compound a target for designing novel supramolecular systems and functional materials.

Exploration of Emerging Synthetic Methodologies for this compound Scaffolds

Efficient and selective synthesis of substituted benzamides is crucial for their application in various chemical fields. Research is ongoing to develop novel and improved methods for preparing scaffolds like this compound, focusing on yield, selectivity, and environmental impact.

Research Findings:

Palladium-Catalyzed Halogenation: To overcome challenges with regioselectivity in aromatic iodination, palladium-catalyzed methods have been developed. For the synthesis of the related isomer, 4-hydroxy-3-iodobenzamide, a protocol using Pd(OAc)₂ as a catalyst with N-iodosuccinimide (NIS) as the iodinating agent achieved high yields under mild conditions. Such transition-metal catalyzed approaches could be adapted for the specific synthesis of the 2-hydroxy-4-iodo isomer.

Copper-Catalyzed Coupling Reactions: Recent advances in transition-metal catalysis have enabled modular synthetic routes. A copper-catalyzed method has been used for the synthesis of iodinated benzamides, using aryl boronic acids and an iodine source. This approach offers high yields and selectivity for mono-iodination.

Oxidation-Mediated Synthesis: A novel method for synthesizing related 2-(4-hydroxyphenoxy)benzamide derivatives involves a PhIO-mediated oxidation reaction. mdpi.com This metal-free method is environmentally friendly and provides an efficient route to complex benzamide scaffolds.

Radical Cyclization: For creating more complex structures from iodobenzamide precursors, aryl radical cyclization reactions are employed. Using tri-n-butyltin hydride, o-iodobenzamide derivatives can be converted into macrocyclic lactam structures through regioselective cyclization. scielo.br

Below is a comparative table summarizing different synthetic approaches that could be relevant for the synthesis of this compound scaffolds, based on methods developed for its isomers.

MethodKey ReagentsTypical YieldKey AdvantagesReference
Direct IodinationIodine monochloride (ICl) in acetic acid65-75%Low cost, excellent scalability
Decarboxylation RouteKI, H₂O₂, Cu powder58-62%Alternative route from carboxylated precursors
Copper-Catalyzed IodinationAryl boronic acid, CuI, I₂70-78%High yield and regioselectivity
Palladium-Catalyzed HalogenationPd(OAc)₂, N-iodosuccinimide (NIS)>90%High yield under mild conditions

Development of Novel Research Probes and Analytical Tools based on this compound

The this compound structure is an attractive platform for the development of biochemical probes and imaging agents. The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiotracers for diagnostic imaging or targeted radionuclide therapy.

Research Findings:

Biochemical Probes: The core structure is being investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. Its reactivity allows it to be used to explore the mechanisms of various biological processes.

Melanoma Imaging and Therapy: A significant area of research is the development of radiolabeled benzamides for targeting melanoma. Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide (a related structure) have shown a strong affinity for melanin (B1238610), a pigment overproduced in melanoma cells. researchgate.net Radioiodinated versions of these compounds have been evaluated for their potential in both imaging (diagnosis) and targeted radionuclide therapy for disseminated melanoma. researchgate.netsnmjournals.org

SPECT Imaging: Radiolabeled versions of iodobenzamides have been used in Single Photon Emission Computed Tomography (SPECT) to assess dopaminergic receptor activity in patients with Parkinson's disease, demonstrating their utility in clinical diagnostics.

The table below summarizes key findings for various radiolabeled iodobenzamide analogues investigated as melanoma targeting agents.

Compound TypeRadioisotopeApplicationKey FindingReference
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) analogues¹²⁵IMelanoma ImagingMost analogues showed specific and moderate-to-high affinity for melanoma tumors in mice. researchgate.net
Specific BZA Analogues (e.g., 5h, 5k)¹²⁵ITargeted Radionuclide TherapyDemonstrated high, specific, and long-lasting uptake in tumors, making them promising therapeutic agents. researchgate.net
Iodonicotinamides¹²³IMelanoma ImagingN-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide showed high tumor uptake and rapid clearance from the body, improving imaging contrast. snmjournals.org
N-[2-(diethylamino)ethyl]-4-fluoro-3-iodobenzamides¹²⁵IMelanoma ImagingProvided good in vivo stability and tumor uptake. snmjournals.org

Synergistic Approaches Combining Experimental and Computational Studies in Chemical Biology

The integration of computational modeling with experimental research provides powerful insights into the behavior of molecules like this compound. This synergy accelerates the design and development of new compounds with desired properties by allowing researchers to predict molecular structure, reactivity, and biological interactions before engaging in extensive laboratory synthesis and testing.

Research Findings:

Structure and Reactivity Prediction: Computational models are used to predict the outcomes of chemical reactions. For example, models of electrophilic aromatic substitution were used to correctly predict that the hydroxyl group would direct iodination to the ortho position in the synthesis of 4-hydroxy-3-iodobenzamide, a finding consistent with experimental results.

Understanding Intermolecular Interactions: Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions (like C-H···π interactions) that stabilize crystal structures. This is often used in conjunction with experimental X-ray diffraction (XRD) data. researchgate.net

Electronic Properties and Chemical Reactivity: Density Functional Theory (DFT) is a computational method used to calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations provide insights into a molecule's electronic structure, stability, and reactivity, which can be correlated with experimental UV-Vis spectroscopy data.

Investigating Biological Interactions: Computational methods like the Electrophilicity-based Charge Transfer (ECT) method can be used to investigate the interactions between a molecule and biological targets, such as DNA bases, by modeling charge transfer and identifying electrophilic/nucleophilic character. researchgate.net

The combination of experimental techniques and computational modeling represents a modern approach to chemical research, enabling a deeper understanding of the properties and potential applications of the this compound scaffold.

Technique TypeSpecific MethodInformation GainedReference
ExperimentalX-ray Diffraction (XRD)Precise 3D molecular structure in solid state. researchgate.net
FT-IR SpectroscopyVibrational modes, functional groups. researchgate.net
UV-Vis SpectroscopyElectronic transitions, optical energy gap. researchgate.net
NMR SpectroscopyConnectivity and chemical environment of atoms. researchgate.net
ComputationalDensity Functional Theory (DFT)Optimized geometry, vibrational frequencies, HOMO-LUMO energies. researchgate.net
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular interactions. researchgate.net
Electrophilicity-based Charge Transfer (ECT)Modeling interactions with biological molecules (e.g., DNA). researchgate.net

Q & A

Q. What are the critical considerations for designing a synthesis protocol for 2-Hydroxy-4-iodobenzamide?

Methodological Answer:

  • Route Selection : Prioritize iodine incorporation methods (e.g., electrophilic iodination vs. metal-catalyzed coupling) based on regioselectivity and yield. For example, iodination of 2-hydroxybenzamide derivatives using N-iodosuccinimide (NIS) under acidic conditions may offer higher specificity .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate pure product. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .
  • Yield Optimization : Adjust stoichiometry of iodine sources (e.g., KI vs. I₂) and reaction time to minimize byproducts (e.g., di-iodinated analogs).

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Assay : Prepare solutions in buffers (pH 3–9) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) and LC-MS to identify breakdown products (e.g., de-iodinated species) .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For advanced analysis, apply Arrhenius equations to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How should contradictory data on the biological activity of this compound be resolved?

Methodological Answer:

  • Systematic Review : Compare datasets from peer-reviewed studies (e.g., antimicrobial assays vs. cytotoxicity profiles) to identify confounding variables (e.g., solvent choice, cell line specificity) .
  • Experimental Replication : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, DMSO concentration ≤0.1%). Use dose-response curves (IC₅₀ calculations) and statistical tests (ANOVA with post-hoc analysis) to validate reproducibility .
  • Mechanistic Studies : Employ molecular docking (PDB: target protein structures) to assess binding affinity variations caused by iodine’s electronegativity .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for iodine displacement (e.g., SNAr mechanisms). Compare with experimental kinetic data .
  • Solvent Effects : Simulate reaction pathways in polar aprotic (DMF) vs. protic (MeOH) solvents to predict regioselectivity and rate constants .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • Reference Standards : Cross-validate spectral data against certified reference materials (CRMs) or in-house synthesized controls.
  • Parameter Harmonization : Ensure consistent NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆ solvent, TMS reference) across labs. For IR, use KBr pellets and baseline correction to minimize artifacts .
  • Collaborative Studies : Share raw data (e.g., via NFDI4Chem repositories) for peer validation and error analysis .

Experimental Design Tables

Q. Table 1: Comparative Analysis of Iodination Methods

MethodYield (%)Purity (HPLC)ByproductsReference
NIS/H₂SO₄78>99%Di-iodinated
I₂/CuCl₂6595%Oxidized phenol

Q. Table 2: Stability Profile (pH 7.4, 25°C)

Time (Days)% RemainingMajor Degradant
798None detected
3085De-iodinated

Critical Research Gaps

  • Mechanistic Elucidation : Limited data on iodine’s role in modulating hydrogen-bonding interactions in biological targets.
  • Environmental Impact : No studies on the persistence or toxicity of iodinated byproducts in wastewater.

Q. Recommendations :

  • Use AI-driven synthesis tools (e.g., retrosynthesis planners) to explore novel derivatives with enhanced stability .
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for collaborative reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.